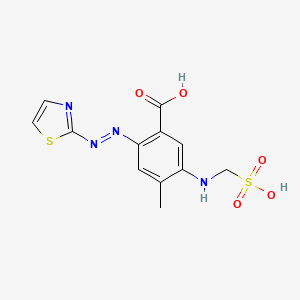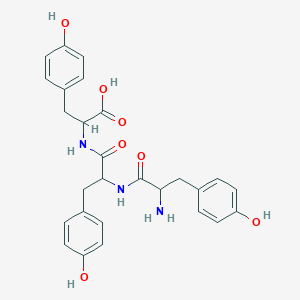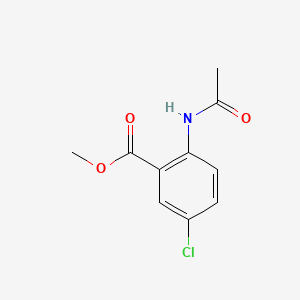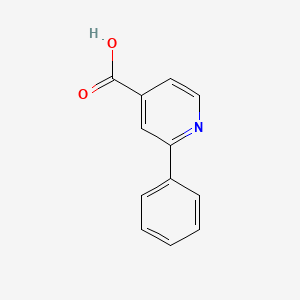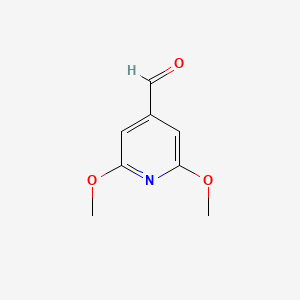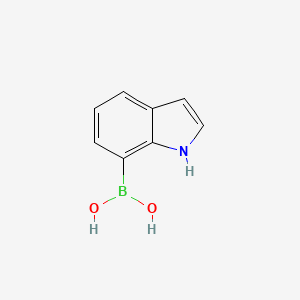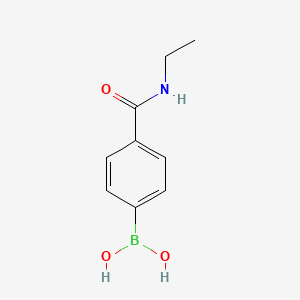
4-(N-Ethylaminocarbonyl)phenylboronic acid
Übersicht
Beschreibung
4-(N-Ethylaminocarbonyl)phenylboronic acid is a chemical compound with the CAS Number: 850568-12-6 . It has a molecular weight of 193.01 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C . It is a solid in its physical form .
Molecular Structure Analysis
The InChI code for 4-(N-Ethylaminocarbonyl)phenylboronic acid is1S/C9H12BNO3/c1-2-11-9(12)7-3-5-8(6-4-7)10(13)14/h3-6,13-14H,2H2,1H3,(H,11,12) . This code provides a specific textual representation of the molecule’s structure. Physical And Chemical Properties Analysis
4-(N-Ethylaminocarbonyl)phenylboronic acid is a solid at room temperature . The compound should be stored in an inert atmosphere at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
-
Scientific Field: Materials Science
- Application Summary : Phenylboronic acid-functionalized organic polymers are used for the enrichment of cis-diol containing molecules .
- Methods of Application : The polymers are synthesized in DMSO by a one-pot polymerization approach . The phenylboronic acid (PBA)-functionalized polymers use N,N’ -methylbisacrylamide (MBAA) as the crosslinker .
- Results or Outcomes : The PBA-MBAA particles synthesized in DMSO showed a high binding affinity with dissociation constants of 2.0×10 –4 M and 9.8×10 –5 M to adenosine and catechol, respectively . The binding capacity was 46±1 μmol/g for adenosine and 166±12 μmol/g for catechol .
-
Scientific Field: Drug Delivery and Diagnostics
- Application Summary : Phenylboronic acids, including “4-(N-Ethylaminocarbonyl)phenylboronic acid”, have been used in the development of pH responsive materials, which are widely applied in separation, sensing, imaging, diagnostic, and drug delivery .
- Methods of Application : The principle of boronate affinity reaction is pH dependent. Under high pH condition the PBA can form a covalent complex with the cis-diol group. When the pH environment changes to be acidic the complex will dissociate into the original PBA and the cis-diol .
- Results or Outcomes : This pH controllable capture/release feature of PBA gives great feasibility to develop pH responsive materials .
-
Scientific Field: Chemical Synthesis
- Application Summary : Phenylboronic acids, including “4-(N-Ethylaminocarbonyl)phenylboronic acid”, are often used in chemical synthesis . They can participate in various reactions such as Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of fine chemicals, pharmaceuticals, and polymers .
- Methods of Application : In a typical Suzuki-Miyaura reaction, a phenylboronic acid is coupled with an aryl halide in the presence of a palladium catalyst and a base .
- Results or Outcomes : The outcome of the reaction is the formation of a new carbon-carbon bond, allowing the synthesis of a wide range of organic compounds .
-
Scientific Field: Analytical Sciences
- Application Summary : Phenylboronic acid (PBA) derivatives are known to form reversible complexes with polyols, including sugars . This unique chemistry has provided many useful molecular bases for analytical applications .
- Methods of Application : The principle of boronate affinity reaction is pH dependent. Under high pH condition the PBA can form a covalent complex with the cis-diol group. When the pH environment changes to be acidic the complex will dissociate into the original PBA and the cis-diol .
- Results or Outcomes : This pH controllable capture/release feature of PBA gives great feasibility to develop pH responsive materials .
-
Scientific Field: Life Science
- Application Summary : Phenylboronic acids, including “4-(N-Ethylaminocarbonyl)phenylboronic acid”, are used in life science research . They can be used in the synthesis of various bioactive compounds .
- Methods of Application : The specific methods of application can vary widely depending on the specific research context .
- Results or Outcomes : The outcomes can also vary widely, but the use of phenylboronic acids can often enable the synthesis of compounds that would be difficult to synthesize using other methods .
-
Scientific Field: Chromatography
- Application Summary : Phenylboronic acids, including “4-(N-Ethylaminocarbonyl)phenylboronic acid”, are used in chromatography . They can be used as functional groups in the stationary phase of chromatography columns .
- Methods of Application : The phenylboronic acid is typically attached to the stationary phase material through a process known as functionalization .
- Results or Outcomes : The use of phenylboronic acids in chromatography allows for the selective separation of certain types of compounds, such as cis-diol-containing compounds .
Safety And Hazards
This compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Eigenschaften
IUPAC Name |
[4-(ethylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BNO3/c1-2-11-9(12)7-3-5-8(6-4-7)10(13)14/h3-6,13-14H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DONAYSCOAAAZKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50392225 | |
| Record name | 4-(N-Ethylaminocarbonyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N-Ethylaminocarbonyl)phenylboronic acid | |
CAS RN |
850568-12-6 | |
| Record name | B-[4-[(Ethylamino)carbonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850568-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(N-Ethylaminocarbonyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Thiazolo[5,4-d]thiazole](/img/structure/B1587360.png)
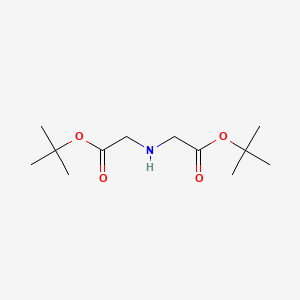
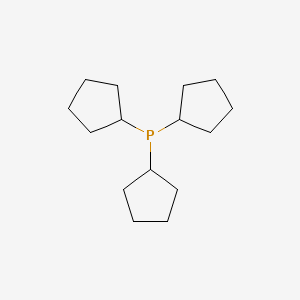
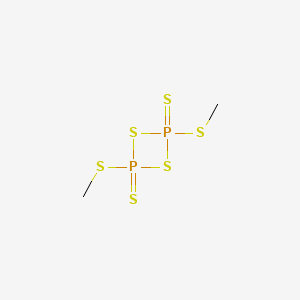

![2-[2-(2-aminopropanoylamino)propanoylamino]-N-(4-methyl-2-oxochromen-7-yl)-3-phenylpropanamide](/img/structure/B1587368.png)
